molecular formula C17H27N3O4 B6959076 Methyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-methylpentanoate

Methyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-methylpentanoate

Cat. No.: B6959076
M. Wt: 337.4 g/mol
InChI Key: USOHDHKXKQKYMY-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-methylpentanoate is a complex organic compound with a unique structure that includes a pyridine ring, an ethoxy group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-methylpentanoate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the ethoxy and dimethylamino groups, and the final esterification to form the methyl ester. Common reagents used in these reactions include pyridine derivatives, ethyl chloroformate, and dimethylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes

Scientific Research Applications

Methyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-methylpentanoate can be compared with other similar compounds, such as:

    Methyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-methylbutanoate: This compound has a similar structure but with a different alkyl chain length.

    Ethyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-methylpentanoate: This compound has an ethyl ester instead of a methyl ester.

    Methyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-ethylpentanoate: This compound has a different substitution pattern on the alkyl chain.

Properties

IUPAC Name

methyl 2-[[2-[2-(dimethylamino)ethoxy]pyridine-4-carbonyl]amino]-2-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-6-8-17(2,16(22)23-5)19-15(21)13-7-9-18-14(12-13)24-11-10-20(3)4/h7,9,12H,6,8,10-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOHDHKXKQKYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)OC)NC(=O)C1=CC(=NC=C1)OCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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